molecular formula C20H15ClN2O3S B2619801 4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide CAS No. 303988-24-1

4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide

Cat. No. B2619801
CAS RN: 303988-24-1
M. Wt: 398.86
InChI Key: OKRDDYXVNWQLBJ-UHFFFAOYSA-N
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Description

“4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide” is a chemical compound with the molecular formula C20H15ClN2O3S . It has a molecular weight of 398.86 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford an intermediate. This intermediate was then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .


Molecular Structure Analysis

The molecular structure of “4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide” is based on structures generated from information available in databases . The structure is well-defined, and its identity is not claimed confidential .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide” include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide” include a molecular weight of 398.86 . More detailed properties are not available in the current resources.

Scientific Research Applications

Antiviral Activity

The compound has been used in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives , which have shown certain anti-tobacco mosaic virus activity . This suggests potential applications in the development of antiviral drugs .

Crystallization Studies

The compound has been involved in studies of doubly enantiophobic behavior during crystallization . This refers to the formation of two conglomerates with different crystal structures in the absence of any racemic compounds . Such studies can provide valuable insights into the crystallization processes of chiral compounds .

Synthesis of Novel Derivatives

The compound has been used in the multi-step synthesis of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives , bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety . These novel derivatives could have a wide range of potential applications in various fields of chemistry and medicine .

Antifungal Activity

The compound, as part of the 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, has been associated with antifungal properties . This suggests potential applications in the development of antifungal drugs .

Agricultural Applications

The compound, as part of the 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, has been associated with herbicidal properties . This suggests potential applications in agriculture for weed control .

Antibacterial Properties

The compound, as part of the 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, has been associated with antibacterial properties . This suggests potential applications in the development of antibacterial drugs .

Future Directions

The future directions for “4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide” could involve further exploration of its biological activities, given that similar compounds have shown a wide range of such activities . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(2-methylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S/c1-13-4-2-3-5-17(13)22-20(24)14-6-11-19(18(12-14)23(25)26)27-16-9-7-15(21)8-10-16/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRDDYXVNWQLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide

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